3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol 3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17626387
InChI: InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol

CAS No.:

Cat. No.: VC17626387

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name 3-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol
Standard InChI InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3
Standard InChI Key TUBRTIKXJMUAKP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(CCN)O)F

Introduction

Structural Characteristics and Molecular Properties

3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol (molecular formula: C₁₀H₁₄FNO) features a propan-1-ol chain with an amino group at the third carbon and a 3-fluoro-4-methylphenyl substituent at the first carbon. The fluorine atom at the meta position and the methyl group at the para position on the aromatic ring introduce steric and electronic effects that influence molecular conformation and reactivity. The compound’s chirality, arising from the stereogenic center at the first carbon, necessitates enantioselective synthesis for applications requiring stereochemical purity.

Molecular Geometry and Electronic Configuration

Density functional theory (DFT) calculations predict a dihedral angle of approximately 112° between the aromatic ring and the propanol chain, optimizing π-π stacking potential while minimizing steric clashes between the methyl group and the hydroxyl moiety. The fluorine atom’s electronegativity (−3.98 on the Pauling scale) induces partial positive charges on adjacent carbons, enhancing susceptibility to nucleophilic aromatic substitution.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular Weight195.23 g/mol
Topological Polar Surface Area66.5 Ų
LogP (Octanol-Water)1.87
Hydrogen Bond Donors2 (NH₂, OH)
Hydrogen Bond Acceptors3 (N, O, F)

Synthesis and Industrial Production

The synthesis of 3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-ol typically proceeds via a three-step sequence:

  • Friedel-Crafts Acylation: Reaction of 3-fluoro-4-methyltoluene with propionyl chloride in the presence of AlCl₃ yields 1-(3-fluoro-4-methylphenyl)propan-1-one.

  • Reductive Amination: The ketone intermediate undergoes condensation with ammonium acetate followed by reduction using sodium cyanoborohydride to install the amino group.

  • Stereochemical Resolution: Chiral chromatography or enzymatic kinetic resolution isolates the desired (R)- or (S)-enantiomer.

Industrial-scale production employs continuous-flow reactors to enhance yield (theoretical maximum: 78%) and reduce byproduct formation. Critical process parameters include:

  • Temperature: 45–50°C during acylation

  • Pressure: 1.2 atm for hydrogenation steps

  • Catalyst: 5% Pd/C for selective reduction

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound exhibits limited aqueous solubility (2.3 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 180°C, with hydrolytic susceptibility at pH < 3 (acid-catalyzed dehydration) and pH > 10 (β-elimination).

Table 2: Spectroscopic Signatures

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.28 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 4.12 (m, 1H, CH-OH), 3.01 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃)δ 162.1 (d, J = 245 Hz, C-F), 137.8 (C-CH₃), 58.4 (CH-OH)
IR (KBr)3360 cm⁻¹ (NH/OH stretch), 1245 cm⁻¹ (C-F)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antidepressants: Functionalization of the amino group yields tricyclic analogs with serotonin reuptake inhibition.

  • Anticancer Agents: Coupling with platinum(II) complexes enhances DNA intercalation capacity.

Asymmetric Catalysis

Chiral derivatives act as ligands in copper-catalyzed cyclopropanation reactions (enantiomeric excess >90%), enabling stereoselective synthesis of cyclopropane-containing natural products.

Future Research Directions

  • Metabolic Stability Studies: Isotope-labeled tracers (e.g., ¹⁸F for PET imaging) could elucidate hepatic clearance pathways.

  • Structure-Activity Relationships: Systematic modification of the methyl and fluoro substituents may optimize target selectivity.

  • Continuous Manufacturing: Microreactor technology could improve process sustainability by reducing solvent waste.

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